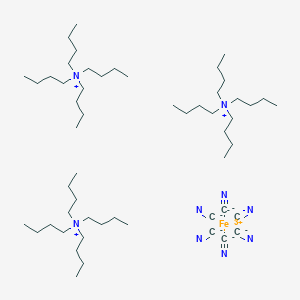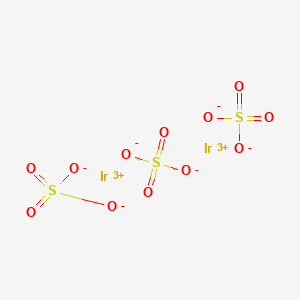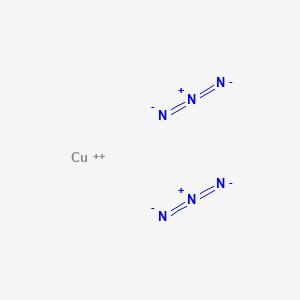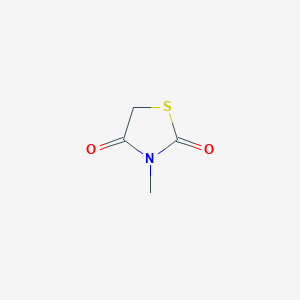
Ethyl 5-ethoxy-2-hydroxybenzoate
Vue d'ensemble
Description
Ethyl 5-ethoxy-2-hydroxybenzoate belongs to the class of chemical compounds known as esters, derived from benzoic acid. Esters are known for their fragrant odors and are commonly used in the food, cosmetic, and pharmaceutical industries. This compound, with an ethoxy and a hydroxy substituent on the benzene ring, may exhibit unique chemical and physical properties relevant to these sectors.
Synthesis Analysis
The synthesis of similar ester compounds typically involves esterification reactions where carboxylic acids react with alcohols in the presence of a catalyst. A related synthesis method can be seen in the preparation of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, where starting materials undergo a series of reactions, including condensation and hydrogenation, to yield the ester product (Kucerovy et al., 1997).
Molecular Structure Analysis
The molecular structure of esters and benzoate derivatives is crucial for their reactivity and physical properties. Crystal structure analysis through techniques such as X-ray diffraction offers insights into the arrangement of atoms within the molecule and their spatial orientation. For instance, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate reveals significant hydrogen bonding contributing to its stability (Yeong et al., 2018).
Applications De Recherche Scientifique
Preservative Efficacy and Toxicity
Ethyl 5-ethoxy-2-hydroxybenzoate, known for its properties as a preservative in various products, has been the subject of toxicity and safety studies. Matthews et al. (1956) found that ethyl esters of p-hydroxybenzoic acid, to which Ethyl 5-ethoxy-2-hydroxybenzoate is related, possess a low order of acute toxicity and may be used safely as preservatives in effective concentrations for foods and drugs, without causing primary irritation on the skin or histological changes in tissues (Matthews et al., 1956).
Pharmacokinetics and Metabolism
The pharmacokinetic behavior and metabolism of ethyl paraben, a compound structurally related to Ethyl 5-ethoxy-2-hydroxybenzoate, has been studied extensively. Kiwada et al. (1980) showed that ethyl paraben undergoes rapid hydrolysis, and its metabolites, primarily p-hydroxybenzoic acid and its conjugates, exhibit rapid clearance from the body. This study suggested that intestinal metabolism and the first-pass effect in the liver significantly contribute to the compound's biological fate (Kiwada, Awazu, & Hanano, 1980).
Estrogenic Activity and Endocrine Disruption
Ethyl 5-ethoxy-2-hydroxybenzoate is related to parabens, a group of chemicals known for their preservative properties and potential estrogenic activity. Lemini et al. (2004) conducted a study that provided evidence of the estrogenicity of parabens through morphometric analysis of uteri from mice treated with these compounds. Their findings suggest that parabens, including ethyl paraben, can induce estrogenic histological changes in the uteri of mice (Lemini et al., 2004).
Environmental Impact and Safety
Studies have also explored the environmental impact and safety of compounds structurally related to Ethyl 5-ethoxy-2-hydroxybenzoate. Gao et al. (2020) investigated the effects of ethyl paraben on the growth and development of Drosophila melanogaster, highlighting its potential to disrupt hormonal balance and affect developmental processes (Gao et al., 2020).
Safety And Hazards
Ethyl 5-ethoxy-2-hydroxybenzoate should be handled with care. Avoid dust formation, breathing vapours, mist or gas. In case of contact with skin or eyes, wash off with plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . In case of fire, use water spray, alcohol-resistant foam, dry chemical or carbon dioxide .
Propriétés
IUPAC Name |
ethyl 5-ethoxy-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPONIXRNBZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403096 | |
| Record name | ethyl 5-ethoxy-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethoxy-2-hydroxybenzoate | |
CAS RN |
14160-70-4 | |
| Record name | ethyl 5-ethoxy-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














